molecular formula C12H13NO5S B14077639 N-Acetyl-S-(2-hydroxybenzoyl)cysteine

N-Acetyl-S-(2-hydroxybenzoyl)cysteine

Cat. No.: B14077639
M. Wt: 283.30 g/mol
InChI Key: VYPKEODFNOEZGS-UHFFFAOYSA-N
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Description

N-Acetyl-S-(2-hydroxybenzoyl)cysteine is a chemical compound with the molecular formula C12H13NO5S It is known for its applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxybenzoyl)cysteine typically involves the reaction of L-cysteine with 2-hydroxybenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxybenzoyl)cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

N-Acetyl-S-(2-hydroxybenzoyl)cysteine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its role in cellular processes and as a potential antioxidant.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxybenzoyl)cysteine involves its ability to modulate oxidative stress and inflammation. The compound acts as an antioxidant by scavenging reactive oxygen species and enhancing the production of glutathione, a key antioxidant in the body. It also interacts with various molecular targets and pathways involved in cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-hydroxybenzoyl)cysteine is unique due to its combined properties of N-Acetylcysteine and S-(2-hydroxybenzoyl)cysteine. This combination enhances its antioxidant and anti-inflammatory effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)

InChI Key

VYPKEODFNOEZGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

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